molecular formula C11H11N3O B13079442 1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one

1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one

Cat. No.: B13079442
M. Wt: 201.22 g/mol
InChI Key: VWWUEEIVBPETIX-UHFFFAOYSA-N
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Description

1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]propan-1-one (CAS 1566331-11-0) is an organic compound with the molecular formula C11H11N3O and a molecular weight of 201.22 g/mol . It features a pyrazole ring linked to a pyridin-2-yl propan-1-one scaffold, a structural motif common in nitrogen-containing heterocycles. Nitrogen-based heterocyclic compounds, particularly those containing pyridine and pyrazole rings, are of significant interest in modern research due to their extensive and valuable bioactivities . Such heterocyclic frameworks are invaluable as sources of therapeutic agents and have attracted influential consideration for their wide range of applications . Researchers utilize these structures as essential intermediates in organic synthesis and as valuable ligands in coordination chemistry . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

1-(5-pyrazol-1-ylpyridin-2-yl)propan-1-one

InChI

InChI=1S/C11H11N3O/c1-2-11(15)10-5-4-9(8-12-10)14-7-3-6-13-14/h3-8H,2H2,1H3

InChI Key

VWWUEEIVBPETIX-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=NC=C(C=C1)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a pivotal method for linking pyrazole and pyridine rings. It involves the reaction of pyrazole boronic acid derivatives with halogenated pyridine compounds in the presence of palladium catalysts and bases.

  • Typical conditions use bis(triphenylphosphine)palladium(II) chloride as the catalyst.
  • Sodium carbonate serves as the base.
  • Solvent systems include tetrahydrofuran (THF) with water or mixed solvents like THF-toluene-water.
  • Phase transfer catalysts such as tetrabutylammonium bromide (TBAB) may be employed to enhance reaction efficiency.
  • The reaction is conducted at mild temperatures, often room temperature to moderate heating, with stirring for several hours to ensure completion.

Isolation of the coupled product is achieved by solvent distillation, precipitation with water or ethanol, and filtration to obtain crystalline intermediates.

Buchwald–Hartwig Amination

Alternatively, Buchwald–Hartwig amination can be used to form carbon-nitrogen bonds between aminopyrazole derivatives and halogenated pyridines. This method uses palladium catalysts and suitable ligands to facilitate the amination under mild conditions.

Introduction of the Propanone Group

The propanone moiety (propan-1-one) can be introduced through condensation reactions or oxidation steps:

  • Condensation of aminopyrazole derivatives with β-ketoesters or 3-oxo-propanoates forms pyrazolo-pyridine ketone intermediates.
  • Oxidation of hydroxyl or aldehyde functionalities using reagents such as Dess–Martin periodinane can yield the ketone group at the desired position.
  • Alternatively, reductive amination or selective substitution reactions may be employed to install the propanone substituent.

Representative Synthetic Scheme Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation Aminopyrazole + diethyl malonate, sodium ethoxide ~89 Formation of dihydroxy-heterocycle intermediate
2 Chlorination Phosphorus oxychloride ~61 Conversion to dichloropyrazolo-pyrimidine intermediate
3 Nucleophilic substitution Morpholine, potassium carbonate, room temperature ~94 Selective substitution of chlorine at position 7
4 Suzuki coupling Pyrazole boronic acid ester + halogenated pyridine, Pd catalyst, Na2CO3, THF-water Variable Formation of pyrazolyl-pyridine linkage
5 Oxidation Dess–Martin periodinane Variable Conversion to ketone (propan-1-one) functional group

Research Findings and Optimization Notes

  • The Suzuki coupling step is sensitive to the presence of protecting groups; Boc-protection of amines can improve coupling efficiency.
  • Reducing the amount of palladium catalyst to as low as 0.5–2 mol% is feasible without compromising yield, improving cost-effectiveness.
  • The use of phase transfer catalysts enhances reaction rates and yields in aqueous-organic solvent systems.
  • Selective chlorination and substitution reactions enable regioselective functionalization of the pyrazolo-pyridine core, critical for obtaining the desired substitution pattern.
  • Oxidation steps using Dess–Martin periodinane provide mild and selective conversion to ketones, preserving sensitive heterocyclic structures.

Chemical Reactions Analysis

1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridine rings, introducing different functional groups.

    Condensation: The compound can participate in condensation reactions, forming larger molecules with potential biological activity.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[5-(1H-Pyrazol-1-YL)pyridin-2-YL]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitutions

The following table compares the target compound with key structural analogs, highlighting differences in substituents, molecular weight, and reported bioactivities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
1-[5-(1H-Pyrazol-1-yl)pyridin-2-yl]propan-1-one (Target) C${11}$H${11}$N$_{3}$O 201.23 Pyridin-2-yl, 1H-pyrazol-1-yl Under investigation (inferred from analogs)
1-[(2S)-2-(5-Methyl-3-pyridin-4-yl-1H-pyrazol-4-yl)pyrrolidin-1-yl]propan-1-one (N8L) C${16}$H${20}$N$_{4}$O 284.35 Pyridin-4-yl, pyrrolidine, methyl Not explicitly stated; structural complexity suggests potential CNS activity
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-2-methylpropan-1-one C${10}$H${16}$N$_{2}$O 180.25 Ethyl, methyl (branched propanone) No direct data; methyl/ethyl groups may enhance lipophilicity
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one C${23}$H${24}$ClN$_{3}$O 394.91 4-Chlorophenyl, isopropylphenyl, dihydropyrazoline Antitumor, antimicrobial (pyrazoline derivatives)
1-(4-(o-Tolyl)piperazin-1-yl)-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propan-1-one C${18}$H${21}$F${3}$N${4}$O$_{3}$S 430.45 Trifluoromethyl, sulfonyl, piperazine Antifungal (CYP51 inhibition)

Key Differences and Implications

Substituent Effects: The 4-chlorophenyl and isopropylphenyl groups in the dihydropyrazoline derivative () enhance lipophilicity and membrane permeability, favoring interactions with hydrophobic biological targets. The trifluoromethyl and sulfonyl groups in ’s compound increase metabolic stability and electron-withdrawing effects, critical for CYP51 enzyme inhibition in antifungal applications .

Molecular Weight and Bioavailability :

  • Lower molecular weight compounds (e.g., C${10}$H${16}$N${2}$O, ) may exhibit better oral bioavailability, whereas bulkier analogs (e.g., C${23}$H${24}$ClN${3}$O, ) could face absorption challenges.

Biological Activity Trends :

  • Pyrazolines (e.g., ) are well-documented for antitumor activity due to their ability to intercalate DNA or inhibit kinases.
  • Piperazine-containing derivatives () often target enzymes (e.g., CYP51) or neurotransmitter receptors, expanding therapeutic utility.

Biological Activity

The compound 1-[5-(1H-pyrazol-1-yl)pyridin-2-yl]propan-1-one (CAS No. 1566331-11-0) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and structure-activity relationships of this compound, with a focus on its anticancer properties and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C11H11N3OC_{11}H_{11}N_{3}O with a molecular weight of 201.22 g/mol. The compound features a pyrazole ring fused with a pyridine moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can exhibit cytotoxic effects against various cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
1fMDA-MB-231 (Triple-negative breast cancer)6.25Inhibition of PI3K and CDK4
1dMDA-MB-23125Induction of apoptosis
1hMCF-7 (HER2-positive breast cancer)100Interaction with Ox2R receptor

In a study evaluating various pyrazole derivatives against breast cancer cell lines, compound 1f demonstrated the most potent activity, significantly reducing cell viability at lower concentrations compared to other tested compounds . The mechanism involves interaction with key proteins such as PI3K, which is crucial for tumor progression and survival .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with specific structural features. The presence of the pyrazole ring and its substitution patterns play a critical role in determining the compound's affinity for biological targets.

Table 2: Structural Features Influencing Biological Activity

FeatureInfluence on Activity
Pyrazole RingEssential for anticancer activity
Pyridine SubstitutionModulates binding affinity to targets
Alkyl Chain LengthAffects lipophilicity and cellular uptake

Research indicates that modifications to the alkyl chain length and substitution on the pyridine ring can enhance or diminish biological activity, suggesting that careful structural optimization is necessary for developing effective therapeutic agents .

Case Studies

Several case studies have been documented that explore the efficacy of pyrazole derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : A series of pyrazole compounds were tested, revealing that those containing the pyridinyl moiety exhibited significant cytotoxicity through apoptosis induction mechanisms .
  • In Silico Docking Studies : Molecular docking simulations have shown that these compounds can bind effectively to proteins involved in cancer pathways, such as AKT and CDK4, indicating their potential as targeted therapies .
  • ADMETox Evaluation : The pharmacokinetic properties of selected derivatives were assessed, showing favorable absorption and distribution characteristics, which are critical for drug development .

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